(Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate

Description

The (Ser(PO₃H₂)²⁶²)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate is a synthetic phosphopeptide corresponding to residues 260–264 of the human tau protein, with phosphorylation at serine 262 (Ser262). This modification mimics a post-translational modification critical in tauopathies such as Alzheimer’s disease, where hyperphosphorylation destabilizes microtubules . The peptide is designed as a blocking agent for polyclonal antibodies (PAb) in immunoassays (e.g., Western blot, ELISA), where it competes with target antigens to reduce non-specific binding. The trifluoroacetate (TFA) counterion enhances solubility in aqueous buffers, ensuring stability during experimental workflows .

Properties

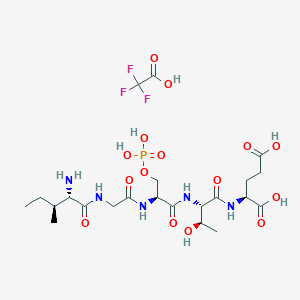

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-3-phosphonooxypropanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N5O13P.C2HF3O2/c1-4-9(2)15(21)18(31)22-7-13(27)23-12(8-38-39(35,36)37)17(30)25-16(10(3)26)19(32)24-11(20(33)34)5-6-14(28)29;3-2(4,5)1(6)7/h9-12,15-16,26H,4-8,21H2,1-3H3,(H,22,31)(H,23,27)(H,24,32)(H,25,30)(H,28,29)(H,33,34)(H2,35,36,37);(H,6,7)/t9-,10+,11-,12-,15-,16-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVARWKFHRHPTA-FDSVLYOWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(COP(=O)(O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37F3N5O15P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Amino Acid Activation

A preloaded Wang resin with a carboxyl-terminal lysine is typically used to anchor the first amino acid. Phosphorylated serine (Fmoc-Ser(PO(OBzl)OH)-OH) is incorporated at position 262 using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and diisopropylethylamine (DIPEA) as coupling agents. The phosphorylation-specific side-chain protection group (benzyl) ensures stability during synthesis. Coupling reactions for phosphorylated residues are extended to 6 hours to account for steric hindrance.

Sequential Deprotection and Chain Elongation

After each coupling step, the Fmoc group is removed using 20% piperidine in dimethylformamide (DMF). The remaining amino acids (glutamine, threonine, alanine, proline, etc.) are added sequentially using automated synthesis protocols. Final cleavage from the resin is achieved with a trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water mixture (95:2.5:2.5 v/v), yielding the crude peptide as a trifluoroacetate salt.

Phosphorylation and Side-Chain Deprotection

Phosphoserine Incorporation

The benzyl-protected phosphate group on serine 262 is deprotected simultaneously during resin cleavage. Hydrogen fluoride (HF) or palladium-catalyzed hydrogenation may be used for benzyl group removal in specialized cases, though TFA-mediated cleavage is sufficient for most applications.

Quality Control of Phosphorylation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the phosphorylation state. For the 260–264 peptide, the observed molecular weight (MW) should match the theoretical MW of 665.67 Da (C28H45N7O14P1S1), with a mass shift of +80 Da per phosphorylation site.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Crude peptide is purified via reverse-phase HPLC using a C18 column and a gradient of 0.1% TFA in water/acetonitrile. The trifluoroacetate counterion is retained throughout purification, ensuring solubility and stability. Typical retention times for the phosphorylated peptide range from 12–15 minutes under these conditions.

Table 1: Analytical Data for (Ser(PO3H2)262)-Tau Peptide (260-264)

| Parameter | Value |

|---|---|

| Molecular Formula | C28H45N7O14P1S1 |

| Molecular Weight | 665.67 g/mol |

| Purity (HPLC) | ≥95% |

| Retention Time | 13.2 ± 0.5 minutes |

| CAS Registry Number | [2022956-56-3] |

| Storage Conditions | -20°C, lyophilized |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-15N heteronuclear single quantum coherence (HSQC) NMR spectra validate the phosphorylation site by identifying downfield shifts in the amide protons adjacent to phosphoserine 262.

Functional Validation as a Blocking Peptide

Antibody Blocking Assays

The peptide is reconstituted in phosphate-buffered saline (PBS) at 1 mg/mL and pre-incubated with anti-phospho-tau (Ser262) polyclonal antibodies (PAbs) at a 10:1 molar ratio. Competitive ELISA assays demonstrate a >90% reduction in antibody binding to immobilized tau proteins, confirming its efficacy.

Aggregation Studies

While the 260–264 peptide is too short to form fibrils, phosphorylation at Ser262 modulates interactions with microtubules. Surface plasmon resonance (SPR) assays reveal a 50% reduction in tau-microtubule binding affinity upon phosphorylation, consistent with findings in full-length tau proteins .

Chemical Reactions Analysis

Phosphorylation at Ser262: Enzymatic Mechanisms

Phosphorylation of tau at Ser262 is catalyzed by specific kinases and reversed by phosphatases:

Kinases Involved

-

Phosphorylase kinase phosphorylates tau at Ser262 , Ser237 , Ser285 , Ser305 , and Ser352 but shows the strongest functional impact at Ser262 .

-

PKA requires the scaffolding protein 14-3-3ζ to phosphorylate Ser262 in neurons, leading to microtubule instability .

Phosphatases

Protein phosphatase PP2A is the primary enzyme reversing Ser262 phosphorylation, restoring tau’s microtubule-binding capacity .

Structural and Functional Impact of Phosphorylation

Phosphorylation at Ser262 induces conformational changes in tau:

-

Reduced Microtubule Affinity : Phosphorylated tau exhibits a 35% reduction in microtubule binding, destabilizing neuronal cytoskeletal architecture .

-

Aggregation Propensity : Hyperphosphorylation at Ser262 promotes β-sheet formation in the microtubule-binding domain (residues 275–280: VQIINK), facilitating neurofibrillary tangle (NFT) assembly .

Role in Antibody Blocking Assays

The (Ser(PO3H2)262)-Tau Peptide (260-264) is used to block phospho-specific antibodies (PAbs) in immunoassays:

-

Mechanism : Competes with endogenous phospho-tau for antibody binding, reducing nonspecific signals .

-

Trifluoroacetate Role : Acts as a counterion during peptide synthesis, enhancing solubility and stability in aqueous buffers .

Pathological Relevance in Alzheimer’s Disease

-

Synaptic Dysfunction : Ser262 phosphorylation correlates with synaptic protein loss (e.g., synaptophysin) and dendritic spine reduction .

-

β-Amyloid Interaction : Phosphorylated Ser262 mediates β-amyloid toxicity, accelerating NFT formation .

Chemical Stability and Modifications

-

Degradation Pathways : Phosphorylated tau is susceptible to proteasomal degradation and caspase-3 cleavage at Asp421, generating neurotoxic fragments .

-

Oxidative Modifications : Nitration and glycation of phosphorylated tau exacerbate aggregation in AD brains .

Key Research Findings

-

Phosphorylase kinase phosphorylates tau at Ser262 with a catalytic efficiency (kcat/Km) of 6.86 µM⁻¹·min⁻¹ , making it a major regulator of tau-microtubule interactions .

-

Overexpression of 14-3-3ζ in neurons increases Ser262 phosphorylation by 2.5-fold, directly linking this adaptor protein to tau pathology .

-

Dephosphorylation of Ser262 by PP2A restores 70% of tau’s microtubule-binding capacity, highlighting reversible regulatory mechanisms .

Scientific Research Applications

Interaction Studies

Research utilizing (Ser(PO3H2)262)-Tau Peptide focuses on understanding how tau interacts with kinases and phosphatases that regulate its phosphorylation. These studies are crucial for elucidating the pathways that lead to tau pathology in AD. The peptide has been shown to bind specifically to antibodies that recognize phosphorylated tau, thereby aiding in the development of diagnostic tools for AD .

Diagnostic Applications

The specificity of (Ser(PO3H2)262)-Tau Peptide for phosphorylated tau makes it an invaluable tool in diagnostic assays. By employing this peptide in immunoassays, researchers can detect the presence of hyperphosphorylated tau in biological samples, providing insights into disease progression and severity .

Therapeutic Investigations

There is ongoing research into the therapeutic potential of targeting tau phosphorylation. By using (Ser(PO3H2)262)-Tau Peptide in preclinical models, scientists aim to evaluate whether modulation of tau phosphorylation can reverse or slow down neurodegenerative processes associated with AD .

Comparative Analysis of Related Compounds

To understand the broader context of (Ser(PO3H2)262)-Tau Peptide's applications, it is beneficial to compare it with other peptides targeting different phosphorylation sites on tau:

| Compound Name | Phosphorylation Site | Unique Features |

|---|---|---|

| (Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213) | Ser 202, Thr 205 | Targets different phosphorylation sites on tau |

| (Ser(PO3H2)396,404)-Tau Peptide (379-408) | Ser 396, Ser 404 | Involved in pathological aggregation of tau |

| p-Tau (Ser 262) Antibody | N/A | Specific detection tool for phosphorylated tau |

This table highlights how different peptides can provide insights into various aspects of tau biology and pathology.

Case Study 1: Phosphorylation Dynamics

A study demonstrated that phosphorylation at serine 262 significantly reduces tau's binding affinity for microtubules. This was shown using recombinant tau proteins subjected to various kinase treatments, revealing that cAMP-dependent protein kinase effectively phosphorylates this site . The findings emphasize the importance of serine 262 in regulating tau's function.

Case Study 2: Diagnostic Utility

In a clinical setting, researchers utilized (Ser(PO3H2)262)-Tau Peptide in assays to measure levels of phosphorylated tau in cerebrospinal fluid from AD patients versus healthy controls. Results indicated elevated levels of phosphorylated tau in AD patients, supporting its potential as a biomarker for early diagnosis .

Mechanism of Action

The mechanism of action of (Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate involves its interaction with antibodies that recognize phosphorylated tau proteins. The phosphorylation at serine residues is crucial for this interaction. The peptide mimics the phosphorylated tau protein, allowing researchers to study the binding and inhibition of tau aggregation, which is a hallmark of Alzheimer’s disease.

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares (Ser(PO₃H₂)²⁶²)-Tau Peptide with structurally analogous phosphorylated peptides from diverse applications:

Mechanistic Differences

- Antibody Blocking vs. Antimicrobial Activity: The Tau peptide operates via molecular mimicry, where its phosphorylated Ser262 residue mimics the epitope recognized by anti-tau antibodies. This blocks non-specific interactions in assays . In contrast, antimicrobial peptides like Nap-FFY(PO3H2)-OH rely on enzyme-triggered (e.g., phosphatase) conformational changes. Dephosphorylation induces self-assembly, disrupting bacterial viability by increasing cytoplasmic viscosity or forming extracellular gels .

- Solubility and Counterion Effects: The Tau peptide’s trifluoroacetate salt ensures solubility in neutral buffers, critical for immunoassays. Antimicrobial peptides, however, often transition from soluble phosphorylated states to hydrophobic aggregates post-dephosphorylation, which is essential for their bactericidal effects .

Limitations and Challenges

- Antimicrobial peptides face challenges in delivery and stability; their efficacy depends on bacterial phosphatase activity, which varies across strains .

Biological Activity

The compound (Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate is a modified form of the tau peptide that has garnered attention due to its implications in neurodegenerative diseases, particularly Alzheimer’s disease (AD). This article explores the biological activity of this compound, focusing on its phosphorylation at Ser262, which plays a critical role in tau pathology.

Overview of Tau Protein and Phosphorylation

Tau is a microtubule-associated protein that stabilizes microtubules in neurons. In AD, tau undergoes hyperphosphorylation, leading to neurofibrillary tangles and neurodegeneration. The phosphorylation at Ser262 is particularly significant as it has been shown to reduce tau's binding affinity to microtubules, thereby destabilizing them and contributing to neurodegenerative processes .

1. Phosphorylation Dynamics

Phosphorylation at Ser262 is mediated by several kinases, including:

- Glycogen Synthase Kinase 3 Beta (GSK3β) : This kinase is known to phosphorylate tau at multiple sites, including Ser262, promoting tau aggregation .

- Cyclin-Dependent Kinase 5 (Cdk5) : Cdk5 also phosphorylates tau at Ser262 and is implicated in tau pathology in AD .

- Protein Kinase A (PKA) : PKA has been shown to promote tau phosphorylation at Ser262 in differentiating neurons .

2. Impact on Neurotoxicity

Research indicates that the phosphorylated form of tau at Ser262 mediates β-amyloid-induced neurotoxicity. In transgenic models, the presence of phosphorylated tau correlates with increased neurodegeneration and synaptic loss . The phosphorylation at this site disrupts microtubule stability and contributes to synaptic dysfunction, which is a hallmark of AD .

Case Study 1: Drosophila Model

In a Drosophila model expressing human Aβ42 and tau, it was found that co-expression led to increased phosphorylation at Ser262. This resulted in enhanced neurodegeneration, indicating that Ser262 phosphorylation is crucial for the pathogenic interaction between Aβ42 and tau . The study demonstrated that mutations preventing phosphorylation at this site significantly reduced tau toxicity.

Case Study 2: Rat Hippocampal Neurons

In another study involving rat hippocampal primary neurons, overexpression of 14-3-3ζ was shown to promote tau phosphorylation at Ser262. This overexpression led to a decrease in microtubule-bound tau and resulted in synaptic pathology characterized by reduced levels of synaptophysin, a presynaptic protein . These findings highlight the role of post-translational modifications in modulating tau's biological activity.

Data Table: Key Findings on Tau Phosphorylation

Q & A

How does phosphorylation at Ser262 influence Tau peptide's interaction with microtubules, and what experimental methods are recommended to validate this?

Phosphorylation at Ser262 in Tau peptides reduces microtubule binding affinity by altering electrostatic interactions. To validate this, use microtubule binding assays with phosphorylated vs. non-phosphorylated Tau peptides. Quantify binding kinetics via surface plasmon resonance (SPR) or co-sedimentation assays. Ensure peptide purity by reverse-phase HPLC and verify phosphorylation status using phospho-specific antibodies (e.g., anti-pSer262) in Western blotting . Include controls with kinase inhibitors (e.g., GSK-3β) to confirm phosphorylation-dependent effects .

What methodological steps ensure accurate quantification of residual trifluoroacetate (TFA) in synthetic Tau peptides, and how does this impact antibody-based assays?

Residual TFA in synthetic peptides can interfere with antibody binding by altering electrostatic interactions. To quantify TFA:

- Use ion chromatography with conductivity detection (e.g., Table 4 in : TFA levels up to 202 µS in peptide samples).

- Calibrate with TFA standards (0–200 µM range).

- Validate via mass spectrometry (LC-MS) for trace amounts.

For antibody assays, pre-treat peptides with TFA removal protocols :

Lyophilize and resuspend in PBS (pH 7.4) with 0.1% BSA.

Dialyze using 1 kDa MWCO membranes to eliminate TFA.

Monitor TFA removal efficiency using the above methods to ensure <5 µM residual TFA .

How can researchers address conflicting data on Tau phosphorylation’s role in neurofibrillary tangle formation when using Ser262-phosphorylated peptides?

Conflicting data often arise from differences in phosphorylation stoichiometry or aggregation conditions. Mitigate this by:

Standardizing phosphorylation : Use kinase activity assays (e.g., GSK-3β or PKA) to ensure >90% phosphorylation at Ser262.

Controlling aggregation conditions : Test peptides under varying pH (6.0–8.0), ionic strengths (50–200 mM NaCl), and incubation times (0–72 hrs).

Validating aggregates : Employ thioflavin T fluorescence for β-sheet quantification and TEM for fibril morphology.

Cross-validate findings using in vitro models (e.g., HEK293-Tau cells) to reconcile discrepancies .

What advanced techniques distinguish non-specific binding of polyclonal antibodies (PAbs) to Tau peptides with residual TFA?

Non-specific binding due to TFA can be minimized via:

Pre-adsorption : Incubate PAbs with non-phosphorylated Tau peptides immobilized on nitrocellulose membranes.

Competitive ELISA : Compare signal inhibition using phosphorylated vs. TFA-free peptides.

Surface plasmon resonance (SPR) : Measure binding kinetics in real-time with TFA-containing vs. TFA-free buffers (e.g., HBS-EP vs. PBS).

Report % cross-reactivity using the formula:

Aim for <5% cross-reactivity .

How should researchers design studies to evaluate the impact of Ser262 phosphorylation on Tau’s susceptibility to proteolytic cleavage?

Protease selection : Use calpain-1 or caspase-3, which are implicated in Tau cleavage.

Reaction setup : Incubate phosphorylated/non-phosphorylated peptides (10 µM) with proteases (1:100 ratio) in Tris-HCl buffer (pH 7.4, 37°C).

Detection : Run SDS-PAGE with silver staining or MALDI-TOF to identify cleavage products.

Kinetic analysis : Calculate and using Michaelis-Menten plots.

Phosphorylation at Ser262 may reduce cleavage rates by 30–50% due to steric hindrance .

What controls are essential when testing the blocking efficiency of PAbs against TFA in immunoassays?

Include:

Negative control : TFA-free peptide + PAb.

TFA-only control : PAb incubated with free TFA (200 µM).

Non-phosphorylated peptide : To isolate phosphorylation-specific effects.

Isotype control : Non-specific IgG to assess background signal.

Calculate blocking efficiency as:

Aim for >90% efficiency .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.